Methyl 5-ethylisoxazole-4-carboxylate
Description
Significance of the Isoxazole (B147169) Scaffold in Synthetic Organic Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the field of synthetic organic chemistry. prepchem.comchemicalbook.com This structural motif is not merely a synthetic curiosity but a prevalent feature in a multitude of biologically active compounds. veeprho.com Its significance stems from its relative stability, its capacity for diverse functionalization, and its role as a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. prepchem.comnih.gov The isoxazole nucleus is present in numerous pharmaceutical agents, demonstrating its broad therapeutic relevance. veeprho.comnih.gov
Researchers have developed a wide array of synthetic strategies to construct the isoxazole ring, including cycloaddition reactions and condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. veeprho.comgoogle.com This synthetic accessibility allows chemists to readily incorporate the isoxazole scaffold into complex molecular architectures. prepchem.com Furthermore, the isoxazole ring can serve as a synthetic intermediate, susceptible to ring-opening reactions that yield other valuable functional groups, thus acting as a precursor to amino acids, amino alcohols, and other key building blocks. prepchem.com The ability to modify the substituents at various positions on the ring provides a powerful tool for fine-tuning the electronic and steric properties of molecules, which is crucial in the development of new therapeutic agents and functional materials. chemicalbook.com
Research Context of Methyl 5-ethylisoxazole-4-carboxylate within the Isoxazole-4-carboxylate Class
Within the diverse family of isoxazoles, the isoxazole-4-carboxylate class of compounds is of significant interest, primarily as intermediates in organic synthesis. The subject of this article, this compound, belongs to this class. While specific research on this exact molecule is limited, its structural analogs have been the focus of intensive investigation.
A particularly notable analog is Ethyl 5-methylisoxazole-4-carboxylate, which is a key intermediate in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis. veeprho.comresearchgate.net The synthesis of this analog often involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine. nih.govgoogle.com This process highlights a general and robust method for accessing 5-substituted isoxazole-4-carboxylates. The structural difference between the widely studied Ethyl 5-methylisoxazole-4-carboxylate and the title compound, this compound, is the interchange of methyl and ethyl groups between the C5 position of the isoxazole ring and the ester function.
The general synthetic routes established for this class of compounds allow for considerable variation in the substituents. orgsyn.org Therefore, this compound is readily accessible through established chemical principles, even if it has not been as extensively documented as its isomers. Its utility is inferred from its class, serving as a potential building block for more complex molecules and as a scaffold for the exploration of new chemical entities. The reactivity of the ester group and the isoxazole ring itself provides multiple avenues for further chemical transformations. nih.gov
Properties of this compound and a Key Analog
The following tables provide calculated data for this compound and experimentally determined data for its close structural analog, Ethyl 5-methylisoxazole-4-carboxylate, for comparative purposes.
Table 1: Physicochemical Properties of this compound (Calculated)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=NOC=C1C(=O)OC |
| InChI Key | BGHMWGACZFLAJG-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Ethyl 5-methylisoxazole-4-carboxylate (Experimental Data)
| Property | Value | Source |
|---|---|---|
| CAS Number | 51135-73-0 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₇H₉NO₃ | sigmaaldrich.comnih.gov |
| Molecular Weight | 155.15 g/mol | sigmaaldrich.comnih.gov |
| Density | 1.118 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.460 | sigmaaldrich.com |
| Flash Point | 93.4 °C (200.1 °F) | sigmaaldrich.com |
Synthesis and Reactivity
A general and effective method for synthesizing 3,5-disubstituted-4-isoxazolecarboxylic esters provides a clear pathway to obtaining this compound. orgsyn.org The synthesis would proceed via two main steps:
Formation of a β-ketoester equivalent: The synthesis would start from methyl 3-oxopentanoate. This starting material would be reacted with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride (B1165640) to form methyl 2-(ethoxymethylene)-3-oxopentanoate.
Cyclization with Hydroxylamine: The resulting intermediate is then treated with hydroxylamine (often from hydroxylamine hydrochloride or sulfate (B86663) in the presence of a base like sodium acetate) to induce cyclization. nih.govgoogle.com This reaction forms the isoxazole ring, yielding the final product, this compound. This method is known for producing pure, single isomers of 3,5-disubstituted-4-isoxazolecarboxylic esters. orgsyn.org
The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the isoxazole ring.
Ester Group Reactions: The methyl ester can undergo standard transformations such as hydrolysis under acidic or basic conditions to yield the corresponding 5-ethylisoxazole-4-carboxylic acid. google.com This carboxylic acid is a valuable intermediate itself, capable of forming amides, acid chlorides, or other carboxylic acid derivatives. google.com
Isoxazole Ring Reactivity: The isoxazole ring is an aromatic heterocycle, but it can undergo specific reactions. For instance, certain isoxazoles can be subject to ring expansion or rearrangement under thermal or catalytic conditions, such as with molybdenum hexacarbonyl, to form other heterocyclic systems like pyridones. nih.gov More recent research has also explored domino isomerization reactions catalyzed by iron(II) to convert 4-acylisoxazoles into different isoxazole-4-carboxylic acid derivatives, demonstrating the latent reactivity of the isoxazole core. acs.orgnih.gov
Applications in Research
This compound is best understood as a versatile building block for organic synthesis. Its value lies in its potential for elaboration into more complex and potentially bioactive molecules. Drawing parallels from its close analogs, its primary applications are in the construction of novel chemical entities.
The corresponding carboxylic acid, obtained via hydrolysis, can be coupled with various amines to generate a library of amides, a common strategy in medicinal chemistry for exploring structure-activity relationships. google.com Furthermore, the bifunctional nature of isoxazole-4-carboxylate derivatives makes them useful in creating hybrid molecules. For example, related amino-isoxazole carboxylic acids have been incorporated into peptide chains, creating novel peptide hybrids with unnatural amino acid residues. This highlights the potential of the isoxazole-4-carboxylate scaffold in materials science and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-ethyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-6-5(4-8-11-6)7(9)10-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVPNTTVAAYKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Ethylisoxazole 4 Carboxylate and Its Analogs
Ring Opening and Rearrangement Reactions
The inherent strain and the weak N-O bond in the isoxazole (B147169) ring make it susceptible to cleavage under various conditions, leading to a variety of molecular rearrangements and transformations. biorxiv.orgnih.govresearchgate.net
The cleavage of the N-O bond is a characteristic reaction of isoxazoles and their derivatives, serving as a key step in their transformation into other valuable chemical structures. nih.govrsc.org This bond scission can be initiated by various means, including transition metal catalysis and reduction.
Several methods for the reductive N-O bond cleavage in isoxazolines, close analogs of isoxazoles, have been established, including hydrogenolysis with Raney nickel and reduction using reagents like molybdenum hexacarbonyl (Mo(CO)₆). nih.govrsc.orgrsc.org For instance, the reaction of isoxazoles with Mo(CO)₆ in the presence of water leads to the reductive cleavage of the N-O bond, yielding β-aminoenones in good yields. rsc.orgrsc.org A proposed mechanism involves the formation of a complex between the isoxazole nitrogen and the metal carbonyl, which facilitates the cleavage of the N-O bond to form a (β-oxo vinyl)nitrene intermediate. rsc.org This intermediate is then reduced by the metal in the presence of water. rsc.org
Similarly, transition metal-mediated cleavage using a Raney nickel/AlCl₃ system in aqueous methanol (B129727) has proven effective for cleaving the N-O bond in isoxazolines, resulting in β-hydroxyketones after subsequent imine hydrolysis. nih.gov
Table 1: Reagents for N-O Bond Cleavage in Isoxazole Analogs
| Reagent/System | Product Type | Reference |
|---|---|---|
| Mo(CO)₆ and water | β-Aminoenone | rsc.orgrsc.org |
| Raney nickel/AlCl₃ | β-Hydroxyketone | nih.gov |
| [Fe(CO)₅] and water (photoirradiation) | β-Aminoenone | rsc.org |
The photochemistry of isoxazoles is a well-studied area, characterized by fascinating rearrangements that proceed through high-energy intermediates. nih.govacs.org Upon irradiation with UV light (typically 200–330 nm), isoxazoles undergo photoisomerization, a process that prominently features the homolytic cleavage of the N-O bond. nih.govacs.org
This initial N-O bond scission generates a transient vinylnitrene diradical. aip.org This highly reactive species rapidly collapses to form a key intermediate: a 2H-azirine. nih.govacs.orgaip.org The existence of these azirine intermediates has been confirmed through spectroscopic studies and trapping experiments. nih.govacs.org Theoretical calculations support that the formation of 2-formyl-2H-azirine from isoxazole photolysis is a result of the singlet β-formylvinylnitrene. nih.gov
From the azirine intermediate, the reaction can proceed along several pathways. The azirine can undergo subsequent ring-opening to form a nitrile ylide, which can then cyclize to yield an oxazole (B20620), a common product of isoxazole photoisomerization. nih.govaip.org Alternatively, recent studies have shown that these photochemically generated azirines can be trapped intermolecularly to produce functionalized pyrroles or intramolecularly to afford tricyclic aziridines. acs.org In some cases, particularly with trisubstituted isoxazoles, the rearrangement can lead to the formation of isolable ketenimines, which are valuable synthetic building blocks. nih.govacs.org
Scheme 1: General Photochemical Rearrangement of Isoxazoles
This scheme illustrates the generally accepted pathway for isoxazole photoisomerization, involving the initial N-O bond cleavage to form a vinylnitrene, which rearranges to an azirine intermediate before forming the final products. nih.govacs.orgaip.org
Electrophilic Substitution Reactions on the Isoxazole Ring
The isoxazole ring is considered a π-excessive heterocycle, and while it possesses aromatic character, its reactivity in electrophilic substitution reactions is complex. chemicalbook.com The ring exhibits properties of both furan (B31954) (electron-rich) and pyridine (B92270) (electron-deficient), making it more susceptible to electrophilic attack than pyridine but generally requiring specific conditions to avoid ring degradation. chemicalbook.comresearchgate.net
Direct functionalization of the isoxazole ring via electrophilic aromatic substitution (SEAr) can be challenging due to the ring's instability under strongly acidic or basic conditions. researchgate.net Consequently, many functionalization methods rely on transition-metal catalysis. researchgate.net However, electrophilic substitution is possible, with the C4 position being the most common site for attack in many isoxazole systems.
One powerful method for introducing substituents onto the isoxazole ring is through the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes. nih.govacs.org Treatment of these substrates with an electrophile, such as iodine monochloride (ICl), induces cyclization to form 4-iodoisoxazoles in good yields. nih.govacs.org These halogenated isoxazoles are then versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov
Table 2: Electrophilic Cyclization for Isoxazole Synthesis
| Substrate | Electrophile | Product | Reference |
|---|---|---|---|
| 2-Alkyn-1-one O-methyl oxime | ICl | 4-Iodoisoxazole | nih.govacs.org |
Nucleophilic Substitution Reactions and Functional Group Interconversions on the Carboxylate Group
The carboxylate group at the C4 position of methyl 5-ethylisoxazole-4-carboxylate provides a handle for a variety of functional group interconversions, primarily through nucleophilic acyl substitution reactions.
The ester group of this compound and its analogs can be readily hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This reaction, often termed saponification when carried out with a base, is a fundamental transformation. nih.govquora.com
Acid-catalyzed hydrolysis is typically performed by refluxing the ester in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water or an organic co-solvent like acetic acid. google.comgoogle.com For example, the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate has been successfully achieved using 60% aqueous sulfuric acid, a method noted to be higher yielding and faster than using a mixture of acetic acid and HCl. google.com
Base-mediated hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide. nih.govyoutube.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and the alcohol. youtube.com Acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid. nih.gov
Table 3: Conditions for Hydrolysis of Isoxazole-4-carboxylate Esters
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl 5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄, reflux | 5-Methylisoxazole-4-carboxylic acid | google.com |
| Ethyl 5-methylisoxazole-4-carboxylate | Acetic acid / HCl (2:1), reflux | 5-Methylisoxazole-4-carboxylic acid | google.com |
| Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | 10% NaOH, 70°C, then HCl | 5-Amino-3-methyl-4-isoxazolecarboxylic acid | nih.gov |
The 5-ethylisoxazole-4-carboxylic acid obtained from ester hydrolysis can be converted into a more reactive acyl derivative, the acid chloride. This transformation is crucial for subsequent reactions such as amidation or esterification with less reactive nucleophiles. The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.orgcommonorganicchemistry.comchemguide.co.uk
The reaction with thionyl chloride is widely used and involves treating the carboxylic acid with SOCl₂, often at reflux. commonorganicchemistry.comchemguide.co.uk The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.uk This specific conversion is documented for 5-methylisoxazole-4-carboxylic acid, a close analog, as a key step in the synthesis of more complex molecules. google.comgoogle.com The process typically involves reacting the carboxylic acid with thionyl chloride, which can also serve as the solvent, to yield the 5-methylisoxazole-4-carbonyl chloride. google.com
Table 4: Reagents for Acid Chloride Formation from Carboxylic Acids
| Reagent | Typical Conditions | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or with a solvent, reflux | SO₂(g), HCl(g) | libretexts.orgchemguide.co.uk |
| Phosphorus(V) Chloride (PCl₅) | Cold reaction | POCl₃, HCl(g) | chemguide.co.ukchemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | DCM, RT, cat. DMF | CO(g), CO₂(g), HCl(g) | commonorganicchemistry.com |
Condensation Reactions to Form Carboxamides and Carbohydrazides
The carboxylate group at the C4 position of the isoxazole ring is a versatile functional handle for derivatization, primarily through condensation reactions to form amides and hydrazides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. kuey.net
Carboxamide Synthesis
The synthesis of isoxazole-4-carboxamides from their corresponding carboxylic acid precursors is a well-established transformation. A common and efficient method involves the activation of the isoxazole-4-carboxylic acid, followed by reaction with a primary or secondary amine. kuey.net First, the parent ester, this compound, is hydrolyzed to 5-ethylisoxazole-4-carboxylic acid, typically using a strong acid like aqueous sulfuric acid. google.com
The resulting carboxylic acid is then activated to facilitate nucleophilic attack by an amine. This activation can be achieved through two primary routes:
Conversion to an Acyl Chloride: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive 5-ethylisoxazole-4-carbonyl chloride intermediate. google.comnih.gov This intermediate readily reacts with a wide range of substituted anilines or other amines to yield the desired carboxamide. google.com
Peptide Coupling Conditions: The carboxylic acid is reacted directly with an amine in the presence of a coupling agent. A frequently used system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov In this process, EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond. nih.gov
These methods have been successfully applied to a variety of substituted isoxazole-4-carboxylic acids to produce a diverse range of carboxamide derivatives. nih.govnih.gov
Carbohydrazide Synthesis
The formation of isoxazole-4-carbohydrazides typically starts directly from the ester, such as this compound. The most common method is hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol. nih.govresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy (B1213986) group of the ester to form the stable carbohydrazide. This straightforward reaction provides a key intermediate for the synthesis of further derivatives. nih.gov
The following table summarizes representative condensation reactions for the synthesis of isoxazole carboxamides and carbohydrazides.
Chloromethylation Reactions using Isoxazole Derivatives
Chloromethylisoxazoles are valuable and versatile intermediates in organic synthesis, serving as building blocks for introducing the isoxazole moiety into larger, more complex molecules. researchgate.net Rather than direct chloromethylation of a pre-formed isoxazole ring at the C4 position, which is not a commonly reported pathway, the chloromethyl group is typically incorporated during or after the synthesis of the isoxazole ring itself, most often at the C5 position.
One established method for synthesizing 5-(chloromethyl)isoxazoles involves the reaction of aldoximes with 2,3-dichloro-1-propene. researchgate.net This process proceeds via a [3+2] cycloaddition of a nitrile oxide (generated in situ from the aldoxime) with the dichloropropene. researchgate.net Another route involves the chlorination of a precursor like 5-(hydroxymethyl)isoxazole using an agent such as thionyl chloride.
The synthetic utility of these chloromethylated isoxazoles lies in the reactivity of the chloromethyl group as an electrophile. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and molecular scaffolds. For example, based on readily available 3-organyl-5-(chloromethyl)isoxazoles, a range of water-soluble conjugates with thiourea, amino acids, and various amines have been synthesized. researchgate.net
Oxidation and Reduction Pathways of Isoxazole-4-carboxylates
The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to specific cleavage reactions, particularly under reductive conditions. The oxidation of the isoxazole-4-carboxylate core is less commonly documented in the literature, whereas its reduction pathways are well-investigated.
Reduction Pathways
The most significant reaction pathway for isoxazole-4-carboxylates and related isoxazole derivatives is reductive ring-opening (or cleavage). This transformation breaks the N-O bond and typically yields a β-amino enone or a related enamino ester. rsc.org This reaction provides a powerful synthetic tool for converting the heterocyclic isoxazole core into functionalized acyclic compounds, which can then be used in further synthetic steps, including the formation of other heterocyclic systems like pyridones. nih.govbeilstein-journals.org
Several metal-based systems are known to catalyze this transformation:
Iron Carbonyls [Fe(CO)₅ or Fe₂(CO)₉]: Similar reductive cleavage can be achieved using iron pentacarbonyl with photoirradiation or diiron nonacarbonyl with heat, both in the presence of water. rsc.org
Copper Catalysis: A copper/diamine catalytic system has been identified for the reductive ring-cleavage of isoxazoles to produce fluoroalkylated enaminones. acs.org This method is noted for its use of commercially available reagents and high regioselectivity. acs.org
In some cases, simple organic primary amines, such as isopropylamine, have been shown to act as organocatalysts for the aerobic reductive ring-cleavage of certain isoxazole motifs. cjcatal.com The reductive opening of the isoxazole ring is a key strategic step in the synthesis of various larger molecules, demonstrating the role of the isoxazole as a masked form of a β-amino enone functional group. beilstein-journals.org
Computational and Theoretical Studies on Methyl 5 Ethylisoxazole 4 Carboxylate and Isoxazole 4 Carboxylate Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the electronic structure and properties of isoxazole-4-carboxylate systems. These methods offer a detailed view of the electron distribution and energy levels within the molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to study the structural and photophysical properties of heterocyclic compounds like isoxazoles. nih.govnih.gov DFT calculations, particularly with functionals like B3LYP, have been effectively used to predict absorption data and understand the electronic transitions in these systems. nih.govnih.gov For instance, DFT has been employed to investigate excited state intramolecular proton transfer (ESIPT) in oxazole-based systems, a process where a proton moves within a molecule after it absorbs light. nih.govnih.gov These calculations help in understanding how changes in the heterocyclic structure affect this process. nih.govnih.gov
In the context of isoxazole (B147169) derivatives, DFT is used to optimize molecular geometries and calculate various quantum chemical descriptors. echemcom.com These descriptors provide information about the molecule's stability and reactivity. irjweb.com The choice of the functional and basis set, such as B3LYP/6-311++, is critical for obtaining accurate results that correlate well with experimental data. irjweb.com
Energy Gap Analysis (HOMO-LUMO)
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO energy gap, is a key parameter derived from quantum chemical calculations. schrodinger.comjoaquinbarroso.com This gap is fundamental to understanding a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. irjweb.com
The HOMO-LUMO gap can be calculated using DFT methods and is instrumental in predicting the electronic absorption spectra of molecules, as the lowest energy electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO. schrodinger.comjoaquinbarroso.com For isoxazole derivatives, this analysis helps in understanding their potential applications in areas like organic solar cells and nonlinear optics. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
This table presents an example of HOMO-LUMO energy values for an imidazole derivative, illustrating the typical data obtained from DFT calculations. The energy gap of 4.4871 eV suggests a stable molecule. irjweb.com
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The spatial distribution of these frontier molecular orbitals (FMOs) is crucial for understanding a molecule's reactivity and its interactions with other molecules.
In isoxazole systems, MO analysis helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will behave in chemical reactions. For example, in studies of quinoxaline-isoxazole-piperazine conjugates, molecular docking studies, which are based on understanding molecular interactions, have been used to demonstrate how these compounds bind to biological targets like the EGFR protein. nih.gov
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comacs.org These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules like Methyl 5-ethylisoxazole-4-carboxylate. By simulating the interactions between the molecule and its environment (e.g., a solvent or a biological receptor), MD can predict the most stable conformations and how the molecule's shape changes. acs.org
For isoxazole derivatives, MD simulations have been used to understand their binding to biological targets. For instance, simulations can reveal the stability of a ligand-receptor complex and identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. mdpi.comacs.org This information is critical in drug design for optimizing the affinity and selectivity of a compound for its target. acs.org
Theoretical Prediction of Reaction Pathways and Mechanisms
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions involving isoxazoles. One of the most common methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net Theoretical studies, often using DFT, can model the potential energy surface of this reaction to determine whether it proceeds through a concerted or a stepwise mechanism. nih.gov
For the 1,3-dipolar cycloaddition, two mechanisms have been proposed: a concerted pericyclic reaction and a stepwise pathway involving a diradical intermediate. nih.gov Computational studies have largely supported the concerted mechanism for the reaction between a dipole (like a nitrile oxide) and a dipolarophile (like an alkyne). nih.gov These theoretical predictions are invaluable for understanding the regioselectivity of such reactions and for designing synthetic routes to specific isoxazole derivatives. organic-chemistry.org For example, the synthesis of 3,4,5-trisubstituted isoxazoles can be guided by understanding the cycloaddition of alkynyldimethylsilyl ethers with nitrile oxides. nih.gov
In Silico Exploration of Molecular Interactions
In silico methods, particularly molecular docking, are widely used to explore the interactions between small molecules like isoxazole-4-carboxylates and biological macromolecules such as proteins and enzymes. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This technique is instrumental in structure-based drug design.
For isoxazole derivatives, molecular docking studies have been conducted to understand their potential as inhibitors of various enzymes, such as cyclooxygenase (COX) and carbonic anhydrase. nih.govresearchgate.netacs.org These studies identify key binding interactions, like hydrogen bonds and hydrophobic interactions, between the isoxazole derivative and the active site of the enzyme. nih.govacs.org For example, in the case of COX-2 inhibitors, docking can reveal how substitutions on the isoxazole ring influence the binding mode and selectivity. nih.govresearchgate.net The insights gained from these in silico explorations guide the synthesis of new derivatives with improved biological activity. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For isoxazole-4-carboxylate systems, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.
While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally related isoxazole derivatives provide a strong framework for understanding its potential interactions. For instance, isoxazole-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking studies revealed that these compounds can bind within the active site of both COX-1 and COX-2. nih.govnih.gov The isoxazole core, along with various substituents, forms crucial interactions with key amino acid residues. For example, in a study of isoxazole-carboxamide derivatives, a compound with a 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to potent and selective inhibition. nih.govnih.gov
In another study focusing on isoxazole derivatives as inhibitors of carbonic anhydrase (CA), molecular docking was used to rationalize the inhibitory profiles of the synthesized compounds. nih.govacs.orgacs.org The docking analysis showed that the isoxazole derivatives bind at the entrance of the active site. acs.org The specific orientation and interactions are dictated by the substituents on the isoxazole ring.
Furthermore, isoxazole derivatives have been explored as farnesoid X receptor (FXR) agonists. mdpi.com Molecular docking, in this case, helped to understand the binding modes and interactions within the ligand-binding domain of FXR. mdpi.com Key hydrophobic interactions with residues such as LEU287, MET290, and HIS294 were identified as crucial for the agonistic activity. mdpi.com
These studies collectively suggest that the isoxazole-4-carboxylate scaffold can serve as a versatile framework for designing inhibitors for a variety of protein targets. The specific interactions and binding orientation of this compound would be dependent on the specific protein target being investigated, with the ethyl and methyl groups, as well as the carboxylate moiety, playing significant roles in establishing interactions within the binding pocket.
Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives
| Isoxazole Derivative Class | Protein Target | Key Findings from Docking |
| Isoxazole-carboxamides | Cyclooxygenase (COX) Enzymes | Binding in the active site, with substituents influencing selectivity for COX-2. nih.govnih.gov |
| Substituted Isoxazoles | Carbonic Anhydrase (CA) | Binding at the entrance of the active site. nih.govacs.orgacs.org |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | Formation of hydrophobic interactions and salt bridges within the ligand-binding domain. mdpi.com |
| Isoxazole-based compounds | Tubulin | Identification of stable binding within the active site of oxidized quinone reductase 2. tandfonline.com |
Binding Energy Calculations (e.g., MM/PBSA, GBSA)
While molecular docking provides a static picture of the binding pose, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand to a protein. These methods provide a more quantitative estimate of the binding affinity and can be used to rank different compounds or to decompose the binding energy into contributions from individual residues.
In a study of isoxazole derivatives as carbonic anhydrase inhibitors, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to compute the binding free energies. nih.govacs.org The results of the MM/PBSA calculations were in good agreement with the in vitro enzyme inhibition data, providing theoretical support for the experimental findings. nih.govacs.org For the most promising compounds, the calculated binding free energies (ΔGbind) were found to be -13.53 kcal/mol and -12.49 kcal/mol, indicating strong binding to the carbonic anhydrase active site. nih.gov
The MM/PBSA and MM/GBSA methodologies are powerful tools for refining the results of molecular docking and for gaining a deeper understanding of the driving forces behind ligand binding. rsc.orgnih.gov These calculations take into account the electrostatic and van der Waals interactions, as well as the polar and nonpolar contributions to solvation. The application of these methods to the this compound-protein complex would allow for a more accurate prediction of its binding affinity and a detailed analysis of the key energetic contributions to binding.
Table 2: Binding Free Energy Calculations for Isoxazole Derivatives
| Compound | Target Protein | Method | Calculated Binding Free Energy (ΔGbind) |
| Isoxazole Derivative AC2 | Carbonic Anhydrase | MM/PBSA | -13.53 kcal/mol nih.gov |
| Isoxazole Derivative AC3 | Carbonic Anhydrase | MM/PBSA | -12.49 kcal/mol nih.gov |
Principal Component Analysis for Conformational Sampling
The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt multiple conformations, and identifying the biologically active conformation is a key challenge in drug design. Principal Component Analysis (PCA) is a statistical technique that can be used to analyze the large datasets generated by molecular dynamics (MD) simulations, which simulate the movement of atoms in a molecule over time. PCA can reduce the dimensionality of the conformational data, allowing for the identification of the most significant conformational changes and the dominant conformational states.
In the context of drug design, PCA is a valuable tool for understanding the conformational landscape of a ligand and how it changes upon binding to a protein. nih.gov For example, in a study of an indole (B1671886) triazole conjugate targeting Penicillin-Binding Protein 2a (PBP2a), PCA was used to analyze the conformational behavior of the ligand within the allosteric site of the protein. mdpi.com The analysis provided insights into the structural stability and the energetic profile of the protein-ligand complex. mdpi.com
While there are no specific published studies applying PCA to the conformational sampling of this compound, this methodology would be highly applicable. An MD simulation of the compound, both in solution and when bound to a target protein, would generate a trajectory of its conformational changes. Applying PCA to this trajectory would reveal the principal modes of motion and the most populated conformational clusters. This information would be invaluable for understanding the flexibility of the molecule and for identifying the specific conformation responsible for its biological activity. The insights gained from PCA could then be used to design more rigid and potent analogs.
Structure Activity Relationship Sar Studies of Isoxazole 4 Carboxylate Derivatives in Biochemical Systems
Rational Design Principles for Isoxazole-4-carboxylate Analogues
The design of isoxazole-4-carboxylate analogues as modulators of biochemical systems is guided by several key principles aimed at optimizing their interaction with specific biological targets. A primary strategy involves the principle of active subunit combination , where the isoxazole-4-carboxylate core is linked with other known active pharmacophores to create hybrid molecules with potentially enhanced or novel activities. This approach has been successfully employed in the development of herbicide safeners, where isoxazole (B147169) carboxamides were combined with oxazole (B20620) moieties. researchgate.net
Structure-based drug design (SBDD) is another cornerstone of the rational design process for this class of compounds. This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, to guide the design of complementary ligands. nih.gov For instance, in the development of casein kinase 1 (CK1) inhibitors, the pharmacophore of a known 3,4-diaryl-isoxazole inhibitor was extended towards the ribose pocket of the ATP binding site, guided by molecular modeling. nih.gov This allowed for the strategic placement of substituents to exploit specific interactions within the target's binding pocket, thereby improving potency and selectivity.
Molecular docking simulations are a critical tool in the rational design workflow, enabling the prediction of binding modes and affinities of virtual libraries of isoxazole-4-carboxylate analogues. researchgate.netnih.gov This computational screening helps to prioritize compounds for synthesis and biological evaluation. For example, in silico docking studies were used to guide the structure-activity relationship (SAR) exploration at the C-4 position of trisubstituted isoxazoles, leading to the identification of more potent allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt).
Furthermore, the concept of bioisosterism is frequently applied, where functional groups are replaced with others that have similar physical or chemical properties to improve the compound's pharmacological profile. The carboxylic acid moiety at the 4-position of the isoxazole ring, for example, can be replaced with bioisosteres like tetrazoles or hydroxamic acids to modulate acidity, lipophilicity, and metabolic stability, which can be particularly important for enhancing bioavailability and cell permeability. nih.gov The strategic modification of substituents on the isoxazole ring and any appended aromatic systems is also a key design principle, aiming to optimize interactions with the target protein through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. nih.govresearchgate.net
Modulation of Enzyme Activity through Isoxazole-4-carboxylate Interactions
Isoxazole-4-carboxylate derivatives have emerged as a versatile scaffold for the development of potent and selective enzyme inhibitors. Their ability to modulate enzyme activity stems from their capacity to interact with key residues within either the active site or allosteric sites of target enzymes. These interactions can lead to the inhibition of the enzyme's catalytic function, thereby altering biochemical pathways. The following subsections delve into the specific mechanisms through which these compounds exert their modulatory effects.
A significant mechanism by which isoxazole-4-carboxylate derivatives can modulate enzyme and receptor function is through allosteric regulation. This involves the binding of the molecule to a site on the protein that is topographically distinct from the orthosteric (active) site. This binding event induces a conformational change in the protein, which in turn alters the properties of the active site, leading to either inhibition or activation of the protein's function.
A notable example of allosteric modulation by this class of compounds is the development of trisubstituted isoxazoles as selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt). researchgate.netdoaj.org RORγt possesses an allosteric binding site within its ligand-binding domain, which provides an opportunity to overcome the challenges associated with targeting the highly conserved orthosteric site. researchgate.net The initial discovery of a trisubstituted isoxazole hit was followed by systematic structure-activity relationship (SAR) studies guided by in silico docking into the allosteric site. researchgate.net This rational design approach led to the optimization of the initial lead, resulting in compounds with a significant increase in potency. researchgate.net
The binding of these isoxazole derivatives to the allosteric site of RORγt was confirmed through various biophysical techniques. For instance, thermal shift assays (TSA) demonstrated that the binding of the C-4 isoxazole derivatives stabilized the RORγt protein, as indicated by an increase in its melting temperature (ΔTm). researchgate.netdoaj.org This thermal stabilization effect correlated with the potency of the compounds observed in functional assays, providing strong evidence for direct binding to the receptor. researchgate.netdoaj.org
These examples highlight the potential of the isoxazole-4-carboxylate scaffold in the design of selective allosteric modulators for a variety of protein targets. The ability to target allosteric sites offers a promising strategy for achieving greater selectivity and developing novel therapeutic agents with finely tuned pharmacological profiles.
In addition to allosteric modulation, isoxazole-4-carboxylate derivatives frequently exert their effects by directly interacting with the active site of enzymes. This mode of action typically involves the inhibitor competing with the enzyme's natural substrate for binding to the catalytic site, a mechanism known as competitive inhibition.
Studies on isoxazole derivatives as inhibitors of carbonic anhydrase (CA) have provided detailed insights into their active site binding. researchgate.net Molecular docking studies revealed that these compounds bind at the entrance of the enzyme's active site, forming key interactions with amino acid residues such as His119, His94, Thr199, and Leu198 through hydrogen bonds and van der Waals forces. researchgate.net The binding affinity of these derivatives, as indicated by their docking scores, correlated well with their experimentally determined inhibitory activities (IC50 values). researchgate.net A fluorescence-based inhibition assay further confirmed that the binding of these compounds to the active site leads to an increase in their fluorescence intensity, which is directly related to their inhibitory potential. researchgate.net
Similarly, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase (SAT). researchgate.net The proposed binding mode suggests that the carboxylic acid functionality of these inhibitors mimics the carboxylic acid group of the natural substrate, L-serine, allowing the molecule to occupy the acetyl-CoA binding cavity. researchgate.net This is consistent with a competitive inhibition mechanism with respect to acetyl-CoA. researchgate.net The importance of the carboxylic acid moiety for binding was demonstrated by the observation that its replacement with a pyridine (B92270) ring resulted in a significant loss of affinity for the enzyme. researchgate.net
Kinetic studies on a series of imidazo-isoxazole derivatives as inhibitors of α-amylase and α-glucosidase have provided further evidence for active site binding and competitive inhibition. nih.gov Lineweaver-Burk plot analysis for the most potent compound in this series showed that increasing concentrations of the inhibitor led to an increase in the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). nih.gov This kinetic profile is a hallmark of competitive inhibition, indicating that the inhibitor and the substrate compete for the same binding site on the enzyme. nih.gov
The table below summarizes the inhibitory activities and proposed mechanisms for selected isoxazole-carboxylate derivatives against various enzymes.
| Enzyme | Inhibitor Class | IC50 (μM) | Proposed Mechanism |
|---|---|---|---|
| Carbonic Anhydrase (CA) | Isoxazole Derivative (AC2) | 112.3 ± 1.6 | Active Site Binding |
| Carbonic Anhydrase (CA) | Isoxazole Derivative (AC3) | 228.4 ± 2.3 | Active Site Binding |
| Bacterial Serine Acetyltransferase (SAT) | (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid (Cmpd 18) | 2.6 | Competitive with Acetyl-CoA |
| α-Amylase | Imidazo-isoxazole Derivative (5f) | 26.67 ± 1.25 | Competitive |
| α-Glucosidase | Imidazo-isoxazole Derivative (5f) | 39.12 ± 1.83 | Competitive |
These findings collectively demonstrate that isoxazole-4-carboxylate derivatives can effectively modulate enzyme activity by binding to the active site and competitively inhibiting substrate binding. The specific interactions within the active site and the resulting inhibition kinetics are crucial determinants of the potency and selectivity of these compounds.
Receptor Modulation Studies and Ligand Binding Characterization
The versatility of the isoxazole-4-carboxylate scaffold extends to its ability to modulate the function of various receptors, acting as ligands that can either activate or inhibit receptor signaling. The characterization of these ligand-receptor interactions is crucial for understanding their mechanism of action and for the development of selective therapeutic agents.
A significant area of research has been the development of isoxazole-4-carboxamide derivatives as modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netresearchgate.net Electrophysiological studies using the whole-cell patch-clamp technique have been employed to characterize the effects of these compounds on AMPA receptor activity. researchgate.net These studies revealed that certain isoxazole-4-carboxamide derivatives act as potent inhibitors of AMPA receptor-mediated currents. researchgate.netresearchgate.net For instance, compounds CIC-1 and CIC-2 demonstrated a significant reduction in whole-cell currents, indicating their ability to negatively modulate receptor function. researchgate.net These compounds were found to act as negative allosteric modulators, binding to regulatory sites distinct from the glutamate-binding domain, which in turn altered the biophysical gating properties of the receptor. researchgate.net
In another example, trisubstituted isoxazoles have been identified as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a nuclear receptor. nih.gov The characterization of ligand binding to RORγt was performed using a variety of techniques. In silico docking studies were initially used to predict the binding mode of these compounds within the allosteric site of the receptor. nih.gov The direct binding and its consequences on receptor stability were then experimentally validated using a thermal shift assay (TSA). nih.gov This assay measures the change in the melting temperature (ΔTm) of the protein upon ligand binding. The most potent isoxazole derivatives induced a significant increase in the Tm of RORγt, confirming a high-binding affinity and stabilization of the receptor protein. nih.gov
Furthermore, isoxazole derivatives have been designed as ligand candidates for nicotinic acetylcholine (B1216132) receptors (nAChRs). doaj.org These compounds were developed as isosteric analogues of the potent nAChR agonist, epibatidine. doaj.org The evaluation of their analgesic properties in vivo, and the partial prevention of this effect by the nAChR antagonist mecamylamine, provided evidence for their interaction with nicotinic receptors. doaj.org
Molecular docking studies are also a key component in characterizing ligand-receptor interactions for isoxazole derivatives. For instance, docking simulations of isoxazole-carboxamide derivatives into the cyclooxygenase (COX) enzymes have helped to elucidate the possible binding interactions within the active site, providing a structural basis for their observed inhibitory activity. Similarly, the binding modes of isoxazole-based inhibitors with protein kinase CK1δ have been confirmed by X-ray crystallography, which provides a high-resolution picture of the ligand-receptor complex.
The table below summarizes the receptor modulation and ligand binding characteristics of selected isoxazole-4-carboxylate derivatives.
| Receptor | Ligand Class | Modulatory Effect | Characterization Method(s) |
|---|---|---|---|
| AMPA Receptor | Isoxazole-4-carboxamide | Negative Allosteric Modulator | Electrophysiology (Patch-clamp) |
| RORγt | Trisubstituted Isoxazole | Allosteric Inverse Agonist | In Silico Docking, Thermal Shift Assay (TSA) |
| Nicotinic Acetylcholine Receptor | 2-(3-methyl-5-isoxazolyl)pyridine | Agonist (inferred) | In Vivo Analgesia, Antagonist Reversal |
| Protein Kinase CK1δ | 3,4-Diaryl-isoxazole | Inhibitor | X-ray Crystallography, Molecular Docking |
These studies demonstrate the diverse ways in which isoxazole-4-carboxylate derivatives can modulate receptor function and highlight the array of techniques used to characterize these interactions at the molecular level.
Influence of Substituent Position and Nature on Biochemical Modulation
The biochemical activity of isoxazole-4-carboxylate derivatives is profoundly influenced by the position and chemical nature of substituents on the isoxazole ring and any associated aromatic systems. Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural features that govern the potency and selectivity of these compounds as modulators of various biological targets.
A critical determinant of activity is the nature of the substituent at the 4-position of the isoxazole ring. Theoretical and experimental studies have shown that placing an electron-withdrawing group at this position enhances the C4–C5 bond polarity, making the isoxazole ring structurally similar to a Michael acceptor. doaj.org This electronic modification can lead to an elongation and weakening of the N–O bond, influencing the reactivity and biological activity of the molecule. doaj.org
The substituents on aromatic rings attached to the isoxazole core also play a crucial role. For instance, in a series of isoxazole-carboxamide derivatives targeting AMPA receptors, the presence of a 2-chlorophenyl group at the 3-position of the isoxazole ring was found to be a key structural element for potent activity. The electron-withdrawing nature of the chlorine atom was proposed to optimize π–π stacking and halogen bonding interactions within the receptor binding pocket. Furthermore, the introduction of methoxy (B1213986) groups on an adjacent phenyl ring was found to significantly enhance activity, likely through hydrogen bonding and resonance effects that stabilize receptor interactions. Conversely, bulky substituents, such as a tert-butyl group, can introduce steric hindrance that interferes with optimal binding and diminishes activity.
In the context of enzyme inhibition, the presence of a carboxylic acid or its ester or amide derivatives at the 4-position is often crucial for maintaining activity. researchgate.net For inhibitors of bacterial serine acetyltransferase, replacement of the isoxazole-3-carboxylic acid core with a pyridine resulted in a significant loss of affinity, highlighting the importance of the acidic moiety for interaction with the enzyme. researchgate.net Within a series of these inhibitors, the introduction of electron-withdrawing groups on a phenyl ring attached to the isoxazole scaffold had a beneficial effect on affinity. researchgate.net
The table below provides a summary of the observed effects of different substituents on the biochemical modulation by isoxazole-4-carboxylate derivatives.
| Substituent Position | Substituent Nature | Observed Effect on Activity | Example Target |
|---|---|---|---|
| Isoxazole C4 | Electron-withdrawing group | Enhanced reactivity and biological activity | General (Michael acceptor character) |
| Isoxazole C3-Aryl | 2-Chlorophenyl | Potent inhibition | AMPA Receptor |
| Appended Phenyl | Methoxy groups | Enhanced activity (hydrogen bonding/resonance) | AMPA Receptor |
| Appended Phenyl | tert-Butyl group | Diminished activity (steric hindrance) | AMPA Receptor |
| Isoxazole C4 | Carboxylic acid/ester/amide | Crucial for maintaining activity | Bacterial Serine Acetyltransferase |
| Appended Phenyl | Electron-withdrawing groups | Beneficial effect on affinity | Bacterial Serine Acetyltransferase |
The nature of the alkyl substituent at the 5-position of the isoxazole-4-carboxylate ring can significantly influence the molecule's interaction with its biological target, a process known as molecular recognition. While direct comparative studies on the effects of a 5-ethyl versus a 5-methyl group on the molecular recognition of isoxazole-4-carboxylates are not extensively detailed in the available literature, we can infer potential impacts based on general principles of medicinal chemistry and SAR studies of related compounds.
The 5-methyl group is a common feature in many biologically active isoxazole derivatives. For example, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been synthesized and shown to possess fungicidal and herbicidal activities, indicating that the 5-methyl substituent is compatible with biological activity in these contexts. researchgate.net Similarly, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a novel amino acid in peptide synthesis, with its derivatives showing potential biological activities. The crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has also been determined, providing a structural basis for this class of compounds. doaj.orgnih.gov
The primary differences between a methyl and an ethyl group are their size (steric bulk) and lipophilicity. An ethyl group is larger and slightly more lipophilic than a methyl group. These differences can have several consequences for molecular recognition:
Steric Interactions: The increased steric bulk of an ethyl group compared to a methyl group can lead to either favorable or unfavorable interactions within a binding pocket. If the binding site has a small, constrained pocket that accommodates the methyl group snugly, the larger ethyl group may cause a steric clash, leading to a decrease in binding affinity. Conversely, if there is a larger hydrophobic pocket adjacent to the 5-position of the isoxazole ring, the ethyl group may be able to occupy this space and form additional favorable van der Waals interactions, thereby increasing binding affinity.
Conformational Effects: The presence of an ethyl group introduces more rotational bonds compared to a methyl group. This can potentially influence the preferred conformation of the molecule in solution and in the bound state, which in turn can affect its ability to adopt the optimal geometry for binding to its target.
While specific experimental data comparing the effects of 5-ethyl and 5-methyl groups on the molecular recognition of isoxazole-4-carboxylates is limited, the general principles of SAR suggest that this seemingly minor structural modification can have a significant impact on biological activity. The optimal substituent at this position will be highly dependent on the specific topology and chemical environment of the target's binding site.
Impact of Carboxylate Functionalization on Interaction Profile
The carboxylate moiety, whether as a free carboxylic acid, an ester, or an amide, plays a pivotal role in anchoring the ligand to the target protein's binding site. The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, while the acidic proton of a carboxylic acid can serve as a hydrogen bond donor. The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, neutralizes the acidic proton and introduces a lipophilic alkyl group. This change can modulate the compound's polarity, membrane permeability, and interactions within hydrophobic pockets of a receptor.
Further functionalization to a carboxamide introduces a nitrogen atom capable of acting as a hydrogen bond donor, which can lead to new or enhanced interactions with the biological target. The substituents on the amide nitrogen can be varied to probe the steric and electronic requirements of the binding site, often leading to significant improvements in potency and selectivity.
Research Findings on Related Isoxazole Structures
Studies on various isoxazole derivatives have demonstrated the profound impact of modifying the C4-carboxylate group. For instance, in a series of 5-methyl-3-arylisoxazole-4-carboxamides, the conversion of the carboxylic acid to different amide derivatives was essential for their observed fungicidal and herbicidal activities. researchgate.net This highlights that the nature of the substituent on the amide nitrogen is a key factor in determining the biological activity spectrum.
In another study focusing on benzodiazepine (B76468) receptor modulators, the substitution of an ester with an amide in a related heterocyclic system resulted in improved selectivity and efficacy. nih.govnih.gov This suggests that the hydrogen bonding capabilities and conformational constraints imposed by the amide group can be crucial for achieving a desired pharmacological profile.
Furthermore, the synthesis of novel isoxazole-amide analogues has been a successful strategy in the development of anticancer and antioxidant agents. nih.gov The coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with various aniline (B41778) derivatives to form carboxamides was a key step in generating compounds with potent biological effects.
The following interactive tables summarize the generalized trends observed for the functionalization of the C4-carboxylate in 5-substituted isoxazole derivatives based on available literature for related compounds. It is important to note that these tables represent general trends and the actual impact on a specific target will be context-dependent.
Table 1: General Impact of C4-Carboxylate Functionalization on Biochemical Interactions
| Functional Group at C4 | Potential Impact on Interaction Profile | Key Physicochemical Changes |
| -COOH (Carboxylic Acid) | Can form strong ionic interactions and hydrogen bonds (donor and acceptor). Often crucial for anchoring to the active site. | High polarity, acidic. |
| -COOCH₃ (Methyl Ester) | Masks the acidic proton, reducing strong ionic interactions. Can engage in hydrophobic interactions. May act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo. | Increased lipophilicity, neutral. |
| -CONH₂ (Primary Amide) | Introduces a hydrogen bond donor (N-H) and acceptor (C=O). Can alter the orientation in the binding pocket compared to the carboxylic acid. | Increased hydrogen bonding potential, neutral. |
| -CONHR (Secondary Amide) | Allows for systematic exploration of the binding site with different 'R' groups. The nature of 'R' (e.g., alkyl, aryl) can significantly affect potency and selectivity. | Modulable lipophilicity and steric bulk. |
Table 2: Illustrative SAR of C4-Functionalized Isoxazole Derivatives from Literature
| Compound Class | C4-Functionalization | Observed Biological Activity Trend | Reference System |
| 5-Methyl-3-arylisoxazoles | Carboxamides | Activity is highly dependent on the nature of the amide substituent. | Fungicides/Herbicides |
| Benzodiazepine Analogs | Ester to Amide | Amide showed improved selectivity and efficacy. | GABA-A Receptor Modulators |
| 3,5-Disubstituted Isoxazoles | Carboxamides | Essential for potent anticancer and antioxidant activity. | Various Cancer Cell Lines |
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 5 Ethylisoxazole 4 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, precise assignments of atoms and their connectivity can be established.
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific data for Methyl 5-ethylisoxazole-4-carboxylate is not widely published, expected chemical shifts can be reliably predicted based on data from closely related analogues, such as ethyl and other alkyl 5-substituted isoxazole-4-carboxylates. beilstein-journals.orgrsc.org
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methoxy (B1213986) protons of the ester, and the lone proton on the isoxazole (B147169) ring. The ethyl group at the C5 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methyl ester group would exhibit a characteristic singlet for its three protons. The C3-H proton on the isoxazole ring would appear as a singlet, typically in the downfield region. beilstein-journals.org
In the ¹³C NMR spectrum, each carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The carbons of the isoxazole ring (C3, C4, and C5) have characteristic shifts, while the carbons of the ethyl and methyl groups appear in the upfield region. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Isoxazole C3-H | ~8.5 (s) | ~150 |
| Ester -OCH₃ | ~3.9 (s) | ~52 |
| Ethyl -CH₂ | ~3.0 (q) | ~20 |
| Ethyl -CH₃ | ~1.4 (t) | ~12 |
| Isoxazole C4 | - | ~108 |
| Isoxazole C5 | - | ~179 |
| Ester C=O | - | ~162 |
s = singlet, t = triplet, q = quartet
To unambiguously confirm the atomic connections, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key correlation would be observed between the methylene and methyl protons of the C5-ethyl group. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton. nih.gov For instance, a correlation would be expected between the C3-H proton and the C4, C5, and ester carbonyl carbons. Similarly, correlations from the methoxy protons to the ester carbonyl carbon would confirm the ester functionality. The methylene protons of the ethyl group would show correlations to C4 and C5 of the isoxazole ring, confirming its position. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). mostwiedzy.plresearchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands. rsc.orgnih.gov
The most prominent peak would be the strong C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. orgchemboulder.com The presence of the isoxazole ring would be indicated by C=N and C=C stretching vibrations. The C-O single bond stretches of the ester group will also produce strong bands in the fingerprint region (1000-1300 cm⁻¹). orgchemboulder.comrjpbcs.com
Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the given functional groups in similar molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic & aliphatic) | 2850-3100 | Medium-Weak |
| C=O stretching (ester) | 1735-1750 | Strong |
| C=N stretching (isoxazole ring) | ~1600-1650 | Medium |
| C=C stretching (isoxazole ring) | ~1500-1580 | Medium |
| C-O stretching (ester) | 1000-1300 | Strong |
| N-O stretching (isoxazole ring) | ~1150 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The isoxazole ring acts as a chromophore. Studies on isoxazole and its derivatives show that they exhibit strong absorption in the UV region, corresponding primarily to π→π* electronic transitions. acs.org The main absorption peak for the isoxazole ring system is typically observed at approximately 6.0 eV to 6.3 eV, which corresponds to a wavelength range of about 200-210 nm. acs.orgresearchgate.netnih.gov The substitution pattern on the ring can cause shifts in the absorption maximum (λ_max).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule with high precision, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₈H₁₁NO₃), the calculated monoisotopic mass is 169.0739 Da.
In addition to exact mass, MS analysis reveals characteristic fragmentation patterns upon ionization, which helps in structural elucidation. The fragmentation of isoxazoles often involves the cleavage of the weak N-O bond, leading to ring-opening. researchgate.net For the title compound, common fragmentation pathways would likely include:
Loss of the methoxy radical (•OCH₃) from the ester group.
Loss of the entire methoxycarbonyl group (•COOCH₃).
Cleavage of the ethyl group.
Ring opening followed by subsequent fragmentation of the acyclic isomer. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from closely related analogues like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and 5-Methylisoxazole-4-carboxylic acid offer significant insights. nih.govnih.govresearchgate.netresearchgate.net
Table 3: Representative Crystallographic Data for an Isoxazole Analogue (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.750 |
| b (Å) | 14.589 |
| c (Å) | 9.397 |
| β (°) | 116.872 |
| Volume (ų) | 1192.3 |
| Z | 4 |
Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of isoxazole derivatives is well-defined, with the isoxazole ring itself being largely planar. The bond lengths and angles within this heterocyclic system are influenced by the nature and position of its substituents.
In the analogue, 5-Methylisoxazole-4-carboxylic acid , the molecule is reported to be planar, lying on a crystallographic mirror plane in the orthorhombic space group Pnma. researchgate.netnih.gov The bond lengths and angles are within normal ranges for such heterocyclic systems. researchgate.net For instance, the C1=O2 double bond is 1.198 (3) Å. nih.gov
Another close analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , crystallizes in the monoclinic space group P21/c. researchgate.netnih.gov In this molecule, the isoxazole ring is not coplanar with the phenyl ring, exhibiting a significant dihedral angle of 43.40 (13)°. researchgate.netnih.gov Furthermore, the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2 (13)°. researchgate.netnih.gov This twisting is a common feature in substituted isoxazoles, driven by steric hindrance between the substituents.
In Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , the molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.029 Å. nih.gov This planarity is supported by an intramolecular N—H⋯O hydrogen bond. nih.gov This observation highlights how intramolecular interactions can significantly influence the conformation of the molecule.
Based on these analogues, it can be inferred that this compound would possess a planar isoxazole ring. The ethyl group at position 5 and the methyl carboxylate at position 4 would likely be twisted out of the plane of the isoxazole ring to minimize steric strain.
Table 1: Selected Bond Lengths (Å) in Isoxazole Analogues
| Bond | 5-Methylisoxazole-4-carboxylic acid nih.gov |
|---|
Table 2: Selected Dihedral Angles (°) in Isoxazole Analogues
| Dihedral Angle | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate researchgate.netnih.gov |
|---|---|
| Phenyl ring vs. Isoxazole ring | 43.40 (13) |
Intermolecular Interactions and Crystal Packing Motifs
In the crystal structure of 5-Methylisoxazole-4-carboxylic acid , strong intermolecular O—H⋯N hydrogen bonds are the dominant interaction. researchgate.netnih.gov These hydrogen bonds, with a D⋯A distance of 2.760 (3) Å, link the molecules into one-dimensional chains along the bldpharm.com direction. nih.gov Additionally, weaker C—H⋯O hydrogen bonds are observed, which help to stabilize the crystal packing by linking these chains. researchgate.netnih.gov An intramolecular C—H⋯O interaction also contributes to establishing the molecular conformation. researchgate.net
For Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , the crystal packing is also directed by hydrogen bonding. The molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the direction. nih.gov The planarity of the molecule is reinforced by an intramolecular N—H⋯O hydrogen bond. nih.gov
These examples strongly suggest that the crystal packing of this compound would be influenced by weak intermolecular interactions. In the absence of strong hydrogen bond donors like the carboxylic acid in 5-Methylisoxazole-4-carboxylic acid or the amino group in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the packing in this compound would likely be dominated by weaker C—H⋯O and possibly C—H⋯N interactions involving the ester and the isoxazole ring.
Supramolecular Assembly Formation
The interplay of intermolecular forces leads to the formation of well-defined supramolecular architectures in the solid state.
The strong O—H⋯N hydrogen bonds in 5-Methylisoxazole-4-carboxylic acid result in the formation of a one-dimensional supramolecular structure along the a-axis. researchgate.netnih.gov These linear chains are further organized by weaker C—H⋯O interactions, creating a wider, two-molecule thick linear structure. researchgate.net
Similarly, the N—H⋯O hydrogen bonds in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate lead to the assembly of molecules into chains. nih.gov
Given that this compound lacks strong hydrogen bond donors, its supramolecular assembly is expected to be based on weaker interactions. It is plausible that C—H⋯O interactions between the ethyl/methyl groups and the carbonyl oxygen of the ester, as well as interactions with the nitrogen and oxygen atoms of the isoxazole ring, would lead to the formation of 2D sheets or 3D networks. The specific motifs would depend on the subtle interplay of these weak forces and the steric demands of the substituents.
Applications of Methyl 5 Ethylisoxazole 4 Carboxylate As a Synthetic Building Block
Role in the Synthesis of Other Heterocyclic Compounds
The isoxazole-4-carboxylate framework is a powerful tool for constructing other heterocyclic systems through ring transformation and annulation reactions. The isoxazole (B147169) ring can be selectively opened and reclosed to yield different heterocycles, a strategy that provides access to valuable chemical motifs.
One notable transformation is the molybdenum-mediated ring expansion of isoxazole derivatives to produce pyridones. nih.govbeilstein-journals.org In this process, the isoxazole ring undergoes reductive ring opening to form an enamine intermediate, which then cyclizes to form a 4-oxo-1,4-dihydropyridine-3-carboxylate. nih.gov This reaction pathway is particularly effective for creating highly substituted pyridine (B92270) derivatives, which are core components in many natural products, pharmaceuticals, and industrial materials. nih.govbeilstein-journals.org The lower electrophilicity of the carboxylate ester group compared to other potential carbonyl groups on the molecule helps to direct the cyclization process predictably. nih.govresearchgate.net
Table 1: Synthesis of Pyridones from Isoxazole Precursors
| Starting Isoxazole Derivative | Reagents & Conditions | Resulting Heterocycle | Reference |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN, 70 °C | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylates | nih.gov |
Furthermore, isoxazole-4-carboxylates can be synthesized via isomerization reactions. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead directly to isoxazole-4-carboxylic esters. nih.govresearchgate.net Under different conditions, these reactions can even yield oxazole-4-carboxylates, demonstrating the scaffold's utility in accessing different five-membered heterocyclic systems. nih.govspbu.ru
The carboxylate group is also a key functional handle for building fused or linked heterocyclic systems. A clear example is the synthesis of isoxazole-oxadiazole diheterocyclic compounds. In this strategy, an isoxazole-substituted carboxylic acid methyl ester is first saponified to the carboxylic acid. This acid is then activated and condensed with an amidoxime (B1450833) to construct the 1,2,4-oxadiazole (B8745197) ring, directly linking it to the isoxazole core. acs.org
Utilization as an Intermediate for Diverse Chemical Scaffolds
Methyl 5-ethylisoxazole-4-carboxylate serves as an essential intermediate for creating a wide array of chemical scaffolds, primarily through modifications of its ester group. The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid. google.com This carboxylic acid is a pivotal intermediate that can be readily converted into amides, acyl chlorides, and other derivatives, opening a gateway to numerous molecular structures. google.comnih.gov
The most prominent industrial application of this scaffold is exemplified by its close analog, Ethyl 5-methylisoxazole-4-carboxylate, which is a key intermediate in the synthesis of Leflunomide. veeprho.com Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. veeprho.com The synthesis involves the hydrolysis of the ester to 5-methylisoxazole-4-carboxylic acid, which is then converted to its acid chloride and subsequently reacted with an aniline (B41778) derivative to form the final active pharmaceutical ingredient. google.com This multi-step process highlights the isoxazole-4-carboxylate's role as a foundational building block for complex, biologically active molecules.
Table 2: Transformation of Isoxazole-4-carboxylate into a Pharmaceutical Agent
| Intermediate | Reaction Step | Reagents | Product | Reference |
| Ethyl 5-methylisoxazole-4-carboxylate | Hydrolysis | Strong Acid (e.g., H₂SO₄) | 5-Methylisoxazole-4-carboxylic acid | google.com |
| 5-Methylisoxazole-4-carboxylic acid | Amidation (via acid chloride) | Thionyl chloride, then 4-trifluoromethylaniline | 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide) | google.com |
Beyond traditional pharmaceuticals, this scaffold is instrumental in developing novel biomolecular hybrids. Research has demonstrated that 5-amino-3-methyl-isoxazole-4-carboxylic acid, another analog, can function as an unnatural β-amino acid. nih.gov It can be successfully incorporated into peptides during solid-phase synthesis to create new α/β-mixed peptide hybrids. nih.gov This application showcases the potential of the isoxazole framework to introduce unique structural and functional properties into biomolecules.
The versatility of the isoxazole core is further demonstrated in its use for generating libraries of compounds for drug discovery, such as derivatives targeting carbonic anhydrase, an enzyme implicated in several diseases. acs.org
Contributions to Agrochemicals and Materials Science (as a synthetic intermediate)
The isoxazole ring is not only prevalent in pharmaceuticals but also in the fields of agrochemicals and materials science. As a functionalized building block, this compound is a potential intermediate for substances in these sectors.
In agrochemistry, isoxazole derivatives are known to exhibit a broad range of biological activities, including fungicidal, insecticidal, and herbicidal properties. clockss.orgiucr.org For example, certain isoxazole derivatives have been reported to show systemic antifungal activity, although sometimes accompanied by phytotoxicity. chemicalbook.com The ability to readily modify the isoxazole-4-carboxylate core allows for the systematic synthesis and screening of new derivatives to optimize potency and selectivity for specific agricultural applications.
In the realm of materials science, isoxazoles are recognized as useful components in a variety of advanced materials. iucr.org They have been incorporated into:
Photochromic components: Materials that change color upon exposure to light.
Liquid crystals: Substances used in displays and optical devices.
Solar cells: As part of organic photovoltaic materials.
High-energy materials: Where the nitrogen-oxygen bond can release significant energy.
The presence of the ester functional group on this compound provides a convenient point of attachment for polymerization or for linking the isoxazole unit to other molecular or macromolecular structures, making it a promising intermediate for the rational design of new functional materials. iucr.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-ethylisoxazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 5-ethylisoxazole-4-carboxylic acid) using methanol under acid catalysis. Reaction conditions (e.g., temperature, solvent) should be optimized based on analogous isoxazole derivatives, as seen in synthetic protocols for methyl esters of structurally related heterocycles . Safety protocols, including glovebox use and proper ventilation, must be followed to handle volatile reagents .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (GC-MS) for volatile impurities .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and ester functionality. Compare spectral data with structurally validated analogs, such as 5-methylisoxazole-4-carboxylic acid derivatives .
- Crystallographic Validation : Single-crystal X-ray diffraction for unambiguous structural determination, utilizing programs like SHELXL for refinement .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure. Inspect gloves for integrity before use .
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm). SHELXD or SHELXS can solve phase problems via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen atom positions. Apply Hirshfeld surface analysis to detect weak intermolecular interactions .
- Validation : Check for data outliers (e.g., R-factor discrepancies) using CIF validation tools in PLATON .
Q. What strategies analyze hydrogen-bonding networks in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s rules. Software like Mercury (CCDC) visualizes bonding patterns and calculates geometric parameters (D–H⋯A angles, distances) .
- Energy Frameworks : Compute interaction energies (e.g., Coulombic, dispersive) to quantify lattice stability. Compare with related isoxazole esters to identify packing trends .
Q. How should researchers reconcile discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : If NMR data conflicts with crystallographic bond lengths (e.g., ester carbonyl geometry), re-examine sample purity or crystallographic twinning. Use solid-state NMR to probe crystal-packing effects .
- Dynamic Effects : Consider temperature-dependent XRD or variable-temperature NMR to assess conformational flexibility in solution vs. solid state .
Q. What synthetic modifications enhance the compound’s stability for long-term studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-ethyl position to reduce hydrolytic susceptibility. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- Co-crystallization : Form co-crystals with stabilizing agents (e.g., nicotinamide) to improve thermal stability. Validate using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
